5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is a chemical compound classified under the oxadiazole family, known for its diverse biological activities. This compound is characterized by the presence of an isopropylsulfonyl group attached to a phenyl ring, which enhances its pharmacological properties. The molecular formula is , and it has a molecular weight of 267.31 g/mol. The compound's unique structure contributes to its potential applications in medicinal chemistry and drug development .
The synthesis of 5-[3-(isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine typically involves several key steps:
The reaction typically follows this general pathway:
The molecular structure of 5-[3-(isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine can be represented as follows:
5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine can participate in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) that enhance reactivity and selectivity .
The mechanism of action for 5-[3-(isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine involves:
Research indicates that derivatives of oxadiazoles exhibit varied biological activities including anti-inflammatory and anticancer properties .
5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine has several scientific applications:
The 1,3,4-oxadiazole ring is a nitrogen-oxygen heterocycle recognized for exceptional metabolic stability, hydrogen-bonding capability, and π–π stacking interactions. These properties make it a privileged scaffold in medicinal chemistry, serving as a bioisostere for ester and amide functionalities. Recent research highlights its broad-spectrum biological activities, particularly in antidiabetic and antiparasitic drug discovery. In diabetes therapeutics, oxadiazole derivatives modulate targets like peroxisome proliferator-activated receptor gamma (PPARγ), α-glucosidase, α-amylase, and glycogen synthase kinase-3β (GSK-3β), improving insulin sensitivity and glucose tolerance [3]. Concurrently, novel 1,3,4-oxadiazole hybrids exhibit potent activity against vector-borne parasites including Trypanosoma brucei (IC₅₀: low micromolar range) and Plasmodium falciparum (IC₅₀: nanomolar range), attributed to their ability to penetrate biological barriers like the blood-brain barrier [6].
Table 1: Therapeutic Targets of 1,3,4-Oxadiazole Derivatives
Therapeutic Area | Molecular Targets | Biological Effects |
---|---|---|
Antidiabetic | PPARγ, α-glucosidase, GSK-3β | Enhanced insulin secretion, reduced gluconeogenesis |
Antiparasitic | Unknown parasite-specific targets | Inhibition of trypanosomal/leishmanial proliferation |
Anti-inflammatory | NF-κB, IKK | Suppression of pro-inflammatory cytokine production |
Sulfonyl groups (–SO₂–) impart high electrophilic character and metabolic stability to pharmaceutical compounds. Over 150 FDA-approved drugs incorporate sulfur(VI) moieties (sulfonyl/sulfonamide), underscoring their therapeutic versatility [7]. When attached to phenyl rings, sulfonyl groups enable π-stacking with hydrophobic enzyme pockets and confer electron-withdrawing effects that enhance binding to polar residues. The isopropylsulfonyl substituent specifically balances lipophilicity and steric bulk, facilitating optimal target engagement. Patent literature reveals para-sulfonyl-substituted phenyl compounds act as modulators of nuclear receptors like PPARα/γ, critical for glucose and lipid metabolism [4]. This moiety’s geometry enhances three-dimensional interactions with PPAR ligand-binding domains, as confirmed through molecular docking studies.
This compound integrates two pharmacophores: a 1,3,4-oxadiazole-2-amine core and a meta-isopropylsulfonylphenyl moiety. The oxadiazole ring contributes hydrogen-bonding capacity via its amine group (–NH₂) and nitrogen atoms, while the sulfonyl group enhances solubility and target specificity. The meta-substitution pattern on the phenyl ring offers distinct steric advantages over ortho/para analogs, potentially reducing off-target effects. Its molecular formula (C₁₁H₁₃N₃O₃S; MW: 267.31 g/mol) and SMILES notation (CC(C)S(=O)(=O)C₁=CC=CC(=C₁)C₂=NN=C(N)O₂) reflect optimized drug-like properties, including moderate logP for membrane permeability [1] [2]. Crucially, its structural similarity to PPARγ agonists and antiparasitic oxadiazoles [3] [6] positions it as a multifunctional candidate for metabolic and infectious diseases.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: